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Cat. No.: B1147146

Application Notes: Deuterium Metabolic Imaging
with D-Glucose-d2
Principle of the Method

Deuterium Metabolic Imaging (DMI) is an emerging, non-invasive magnetic resonance (MR)
modality that enables the in vivo tracking of metabolic pathways.[1][2] The technique utilizes
substrates enriched with the stable, non-radioactive deuterium (2H) isotope. When a deuterated
substrate like D-Glucose-d2 is introduced, its uptake, transport, and conversion into
downstream metabolites can be spatially and dynamically mapped using 3D MR spectroscopic
imaging (MRSI).[2]

The most commonly used tracer, [6,6'-?Hz]glucose (herein referred to as D-Glucose-d2),
allows for the specific investigation of energy metabolism pathways.[1] The deuterium atoms on
the sixth carbon of the glucose molecule are transferred to pyruvate during glycolysis. From
pyruvate, the deuterium label can be incorporated into lactate via the enzyme lactate
dehydrogenase or enter the tricarboxylic acid (TCA) cycle, leading to the labeling of glutamate
and glutamine (GIx).[3][4] By measuring the relative signals of deuterated glucose, lactate, and
GIx, DMI provides a detailed picture of active glucose metabolism, including glycolysis and
oxidative phosphorylation.[3][5]
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Caption: Metabolic fate of deuterium from D-Glucose-d2.

Applications in Research and Drug Development

DMI with D-Glucose-d2 is a powerful tool for investigating diseases characterized by altered
metabolism.

e Oncology: Cancer cells often exhibit reprogrammed metabolism known as the "Warburg
effect,” characterized by high rates of glycolysis even in the presence of oxygen.[3] DMI can
detect this phenomenon by measuring a substantially increased lactate/GlIx ratio in tumors
compared to healthy tissue, providing a non-invasive biomarker for tumor aggressiveness
and response to therapy.[3][6]

e Neurology & Stroke: Glucose is the primary fuel for the brain.[7] DMI allows for the
assessment of cerebral glucose metabolism in various neurological disorders. In post-stroke
studies in mice, DMI has revealed dynamic changes in metabolism, such as a significant
increase in lactate formation 48 hours after the event and reduced glutamate/glutamine
production at 11 days, offering insights into tissue viability and recovery.[5]

o Metabolic Diseases: The technique can be applied to study dysregulation of glucose
metabolism in conditions like diabetes.[8] By tracing the flux of glucose into different
pathways, researchers can investigate insulin resistance and the metabolic effects of
therapeutic interventions in various tissues.[8]
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Generalized In Vivo Experimental Workflow

A typical DMI study involves three main stages: substrate administration, a metabolic uptake
period, and data acquisition.[2] The substrate can be administered orally or via intravenous
infusion, with oral delivery being a practical option for glucose.[2] Dynamic scans can track
metabolite formation over time, while steady-state scans provide a snapshot of metabolism
after a set uptake period.[2]
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Caption: General experimental workflow for an in vivo DMI study.

Protocols: In Vivo DMI with D-Glucose-d2
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This section provides a generalized protocol for performing a DMI study in humans or animals,
based on common practices in the literature. Specific parameters should be optimized for the
scanner, species, and research question.

Protocol 1: DMI of Human Brain at 7T

1. Subject Preparation:

o Subjects should fast for at least 6 hours prior to the study.

» Obtain informed consent and screen for MR safety.

» Position the subject comfortably in the scanner to minimize motion.
2. Baseline Imaging:

e Acquire a high-resolution anatomical 3D *H-MR image (e.g., MPRAGE) for anatomical
reference.[1]

o Perform a baseline scan to measure the natural abundance deuterium signal.[4]
3. Tracer Administration:

o Administer D-Glucose-d2 orally. Acommon dose is 0.75 g per kg of body weight.[3][4] The
glucose is typically dissolved in water.

4. DMI Data Acquisition:

e Begin acquiring 3D 2H-MRSI data immediately after or shortly after glucose ingestion to
capture the dynamic metabolic process.

e Acquisition can continue for 90-120 minutes to observe the peak glucose signal (~80
minutes post-ingestion) and the subsequent rise in metabolite signals.[4]

o Example Acquisition Parameters (7T):
o Sequence: 3D 2H-MRSI[1]

o Repetition Time (TR): 350 ms[1]
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o Field of View (FOV): 192x256x192 mm3[1]
o Spatial Resolution: ~14x14x14 mm3[1]
5. Data Processing and Analysis:

o Perform spectral fitting on the acquired 2H-MRSI data for each voxel to quantify the signal
from deuterated water (HDO), glucose, lactate, and GIx.[2]

o Generate metabolic maps by overlaying the quantified metabolite signals onto the
anatomical *H images.

o Calculate metabolic ratios (e.g., Lactate/GIx) for regions of interest.

Protocol 2: DMI in a Post-Stroke Mouse Model

1. Animal Preparation:

 Induce stroke model (e.g., transient middle cerebral artery occlusion, tMCAO) in mice.[5]
« Allow for the desired recovery period (e.g., 48 hours or 11 days).[5]

o Anesthetize the animal and maintain body temperature throughout the imaging session.
2. Tracer Administration:

o Administer D-Glucose-d2 via intravenous infusion.

e A solution of 1M glucose can be infused at a variable speed to achieve a target dose (e.g.,
1.95 g/kg over 125 minutes).[5]

3. DMI Data Acquisition:
e Acquire baseline scans before starting the infusion.

e Acquire steady-state scans starting 90 minutes after the beginning of the infusion to assess
active metabolism.[5]

o Example Acquisition Parameters:

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://cds.ismrm.org/protected/22MProceedings/PDFfiles/0635.html
https://cds.ismrm.org/protected/22MProceedings/PDFfiles/0635.html
https://medicine.yale.edu/lab/dmi/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10108187/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10108187/
https://www.benchchem.com/product/b1147146?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10108187/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10108187/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Use an MR scanner with a high-field magnet suitable for rodent imaging.
o Employ an appropriate 2H coil.
o Acquire 3D 2H-MRSI data covering the entire brain.

4. Data Analysis:

Process the data as described in the human protocol.

Compare metabolite levels and ratios between the lesioned hemisphere and the
contralateral control hemisphere.[5]

Analyze changes in metabolic maps at different time points post-stroke.[5]

Quantitative Data Summary

The following tables summarize quantitative findings from DMI studies using deuterated
glucose.

Table 1: Comparison of Deuterated Glucose Tracers in the Human Brain[3][4]

Signal Ratio (glucose-d7 vs. glucose-d2)

Metabolite )
at 100-120 min
Deuterated Water (HDO) 1.8+0.3
Glutamate/Glutamine (GIx) 1.7+0.3
Lactate 16+0.3

Data from a study at 7T following oral ingestion

of 0.75 g/kg of the respective tracer.

Table 2: Key Metabolic Rates in the Healthy Human Brain[9]
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Parameter Gray Matter (GM) White Matter (WM) Whole Brain

Tmax (Glucose ) ) ) ) ) )
3.8 (relative units) 4.6 (relative units) 4.1 (relative units)
Transport)

CMRGiIc (Glucose i
2.5x higher than WM

Consumption)
VTCA (TCA Cycle )
1.7x higher than WM
Flux)
Ratio VTCA/CMRGIc - - 1.7
Aerobic Glycolysis (%) - - ~16%

Table 3: Post-Stroke Metabolic Changes in Mouse Brain[5]

. 48 Hours Post-Stroke 11 Days Post-Stroke
Metabolite . .
(Lesion vs. Control) (Lesion vs. Control)
Lactate Formation Increased (p < 0.05) Not significantly different
Glutamate/Glutamine (GIx) o ]
Not significantly different Reduced (p < 0.05)

Production

Alternative Tracer: 2-Deoxy-2-[?Hz2]-d-glucose (2-DG-
d2)

An alternative to D-Glucose-d2 is its analog, 2-deoxy-2-[2Hz]-d-glucose (2-DG-d2).[10][11]
Similar to the PET tracer [*®F]FDG, 2-DG-d2 is taken up by cells and phosphorylated by
hexokinase. However, it cannot be further metabolized in glycolysis and becomes trapped
intracellularly.[12][13] This allows DMI with 2-DG-d2 to specifically map glucose uptake without
ionizing radiation, providing a powerful tool for applications where measuring uptake is the
primary goal.[10][11]
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Caption: Metabolic trapping of 2-DG-d2 for imaging glucose uptake.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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glucose-d2-for-in-vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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